molecular formula C11H12OS B12570175 (3R)-3-(Phenylsulfanyl)cyclopentan-1-one CAS No. 194141-22-5

(3R)-3-(Phenylsulfanyl)cyclopentan-1-one

Cat. No.: B12570175
CAS No.: 194141-22-5
M. Wt: 192.28 g/mol
InChI Key: ZNDRUNFYLFHRGD-LLVKDONJSA-N
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Description

(3R)-3-(Phenylsulfanyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a phenylsulfanyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Phenylsulfanyl)cyclopentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and a phenylsulfanyl reagent.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Phenylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic effects.

    Medicine: It may serve as a lead compound in drug discovery programs targeting specific diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R)-3-(Phenylsulfanyl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(Phenylthio)cyclopentan-1-one: Similar structure but with a thioether group.

    (3R)-3-(Phenylsulfinyl)cyclopentan-1-one: Contains a sulfoxide group instead of a sulfanyl group.

    (3R)-3-(Phenylsulfonyl)cyclopentan-1-one: Contains a sulfone group.

Uniqueness

(3R)-3-(Phenylsulfanyl)cyclopentan-1-one is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

CAS No.

194141-22-5

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

(3R)-3-phenylsulfanylcyclopentan-1-one

InChI

InChI=1S/C11H12OS/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,11H,6-8H2/t11-/m1/s1

InChI Key

ZNDRUNFYLFHRGD-LLVKDONJSA-N

Isomeric SMILES

C1CC(=O)C[C@@H]1SC2=CC=CC=C2

Canonical SMILES

C1CC(=O)CC1SC2=CC=CC=C2

Origin of Product

United States

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